

In-Depth Technical Guide to 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Dibromo-2-phenylpyridazin-3(2H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and available spectral data for **4,5-Dibromo-2-phenylpyridazin-3(2H)-one**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Chemical Properties

4,5-Dibromo-2-phenylpyridazin-3(2H)-one is a halogenated heterocyclic compound belonging to the pyridazinone class. The presence of the phenyl group and bromine atoms on the pyridazinone core significantly influences its chemical reactivity and potential biological activity.

Property	Value	Source
CAS Number	14305-08-9	[1]
Molecular Formula	C ₁₀ H ₆ Br ₂ N ₂ O	[1]
Molecular Weight	329.98 g/mol	[1]
Boiling Point	340.1°C at 760 mmHg	[2]
Appearance	Off-white solid	[1]

Synthesis and Characterization

A documented experimental protocol for the synthesis of **4,5-Dibromo-2-phenylpyridazin-3(2H)-one** involves the reaction of Mucobromic acid with Phenylhydrazine.^[1]

Experimental Protocol: Synthesis of 4,5-Dibromo-2-phenylpyridazin-3(2H)-one^[1]

Materials:

- Mucobromic acid (10.0 g, 38.8 mmol)
- Phenylhydrazine (4.58 ml, 46.6 mmol)
- 6N Hydrochloric Acid (HCl)
- Ethyl acetate
- Diethyl ether

Procedure:

- Dissolve Mucobromic acid in 250 ml of 6N HCl in a 500 ml round-bottom flask at room temperature.
- In a separate beaker, dissolve Phenylhydrazine in 100 ml of 6N HCl.
- Add the Phenylhydrazine solution to the Mucobromic acid solution with vigorous stirring at 70°C. An off-white precipitate will form immediately.
- Continue the reaction for 18 hours at 70°C.
- Monitor the reaction completion using LC/MS.
- After completion, allow the reaction mixture to partially cool.
- Add 100 ml of ethyl acetate to the mixture. The precipitate should dissolve. Note: The original protocol observes that the HCl can react with ethyl acetate to form ethanol and

acetic acid, leading to a homogenous solution and subsequent precipitation upon cooling.

- Allow the solution to cool, which will cause the product to precipitate.
- Filter the solid product, wash with diethyl ether, and dry under vacuum.

Yield: 10.54 g of an off-white solid.[1]

Spectral Data

^1H NMR (300 MHz, CDCl_3):

- δ 7.96 (s, 1H)
- δ 7.60-7.42 (m, 5H)[1]

Mass Spectrometry (MS):

- LC/MS: t_r =2.35 minutes (5 to 95% acetonitrile/water over 5 minutes at 1 ml/min, at 254 nm, at 50° C.), $(\text{M}+\text{H})^+$, Calculated=329, Found=329.[1]
- HR/MS $(\text{M}+\text{H})^+$: Calculated=328.8920, Found=328.8927.[1]

Potential Applications and Biological Significance

While specific biological studies on **4,5-Dibromo-2-phenylpyridazin-3(2H)-one** are limited in the public domain, the broader class of pyridazinone derivatives is of significant interest in medicinal chemistry and agrochemistry.[3] Pyridazinone scaffolds are found in molecules exhibiting a wide range of biological activities, including:

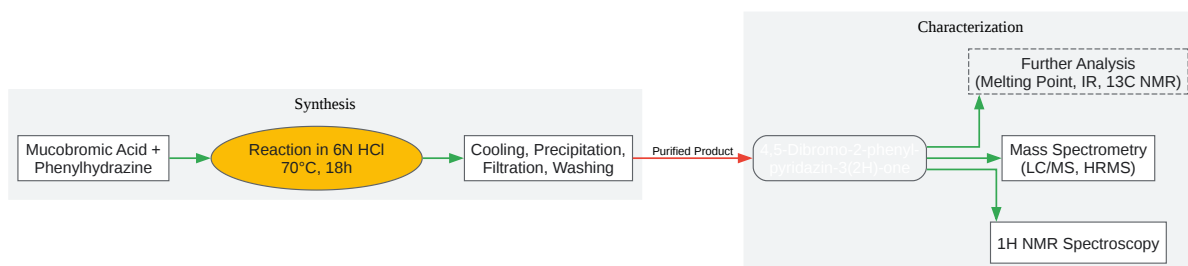
- Cardiovascular effects: Some pyridazinone derivatives have been investigated as cardiotonic agents, antihypertensives, and platelet aggregation inhibitors.[4]
- Anti-inflammatory and Analgesic Properties: The pyridazinone core is a feature in compounds with anti-inflammatory and analgesic activities.[5]
- Anticancer Activity: Certain pyridazinone derivatives have shown potential as anticancer agents.[5]

- Antimicrobial and Antifungal Activity: The heterocyclic nature of pyridazinones has led to the exploration of their efficacy against various microbial and fungal strains.[3][5]
- Agrochemicals: These compounds can serve as intermediates in the synthesis of herbicides and pesticides.[3]

The unique substitution pattern of **4,5-Dibromo-2-phenylpyridazin-3(2H)-one** makes it a valuable intermediate for the synthesis of more complex molecules with potentially novel biological activities. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery screening.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of **4,5-Dibromo-2-phenylpyridazin-3(2H)-one**.



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Caption: General workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding of **4,5-Dibromo-2-phenylpyridazin-3(2H)-one**. Further research is warranted to fully elucidate its physicochemical properties, explore its reactivity in various chemical transformations, and investigate its potential pharmacological and biological activities. The provided synthesis protocol and spectral data serve as a solid starting point for researchers interested in this compound and its derivatives.

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Ontario, CA 91761, United States

Phone: (601) 213-4426

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